molecular formula C20H22N2O4S B2968769 1-((5-(Furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-3-(4-methoxyphenethyl)urea CAS No. 1788844-66-5

1-((5-(Furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-3-(4-methoxyphenethyl)urea

Cat. No.: B2968769
CAS No.: 1788844-66-5
M. Wt: 386.47
InChI Key: XXCBUVPPTXFNNQ-UHFFFAOYSA-N
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Description

The compound 1-((5-(Furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-3-(4-methoxyphenethyl)urea is a urea derivative featuring a thiophene core substituted with a hydroxymethyl-furan moiety and a 4-methoxyphenethyl group. Urea derivatives are well-documented for their diverse biological activities, including kinase inhibition and antimicrobial properties.

Properties

IUPAC Name

1-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]-3-[2-(4-methoxyphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-25-15-6-4-14(5-7-15)10-11-21-20(24)22-13-16-8-9-18(27-16)19(23)17-3-2-12-26-17/h2-9,12,19,23H,10-11,13H2,1H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXCBUVPPTXFNNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NCC2=CC=C(S2)C(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((5-(Furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-3-(4-methoxyphenethyl)urea is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including furan and thiophene rings, suggest various biological activities, making it a candidate for further research. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

The compound has the molecular formula C20H21N3O4SC_{20}H_{21}N_{3}O_{4}S and a molecular weight of approximately 403.5 g/mol. The presence of functional groups such as urea, furan, and thiophene enhances its reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the formation of the furan and thiophene rings followed by their functionalization to introduce the urea group. Advanced techniques such as continuous flow chemistry may be employed to optimize yield and purity during industrial production.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of furan and thiophene have shown efficacy against various pathogens, including Escherichia coli, Staphylococcus aureus, and Salmonella typhi. In studies involving related compounds, broad-spectrum antibacterial activity was observed, suggesting that 1-((5-(Furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-3-(4-methoxyphenethyl)urea may also possess similar properties .

Table 1: Antimicrobial Activity of Related Compounds

Compound NamePathogen TestedMinimum Inhibitory Concentration (MIC)
1-((2-Carbamoylguanidino)(furan-2-ylmethyl)ureaE. coli0.01 mg/L
S. aureus1.0 mg/L
Salmonella typhi0.001 mg/L
Bacillus subtilisNo inhibition

The mechanism by which this compound exerts its biological effects likely involves multiple interactions at the molecular level. The furan and thiophene rings can participate in π-π stacking interactions, while the urea group may form hydrogen bonds with specific biological targets. Such interactions can influence cellular pathways and molecular recognition processes critical for antimicrobial activity .

Case Studies

In a study evaluating the antibacterial efficacy of related compounds, it was found that those with furan and thiophene moieties exhibited significant activity against gram-positive and gram-negative bacteria. For example, derivatives showed bactericidal effects on E. coli and S. aureus, indicating that structural components similar to those in 1-((5-(Furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-3-(4-methoxyphenethyl)urea could be effective in developing new antimicrobial agents .

Table 2: Summary of Case Studies on Antimicrobial Activity

Study ReferenceCompound StudiedObserved Activity
Emmanuel et al.1-((2-Carbamoylguanidino)(furan-2-ylmethyl)ureaBroad-spectrum antibacterial activity
Orie et al.Various furan-thiophene derivativesEffective against multiple pathogens

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and properties of the target compound with analogous urea derivatives from the evidence:

Compound Name / ID Core Structure Key Substituents Synthesis Yield (%) Key Spectral Data (NMR, HRMS) Notable Properties
Target Compound Urea + thiophene - 5-(Furan-2-yl(hydroxy)methyl)thiophen-2-ylmethyl
- 4-Methoxyphenethyl
N/A N/A Hypothetical; structural features suggest potential hydrogen bonding and lipophilicity
1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea
()
Urea + phenyl - Pyrrole-2-carbonylphenyl
- 4-Methoxyphenyl
72 FTIR, UV-VIS, $ ^1 \text{H} $/$ ^13 \text{C} $-NMR, HRMS Optimized synthesis via carbonylation with triphosgene; no bioactivity reported
1-(2-Hydroxy-2-phenylethyl)-3-(4-methoxyphenyl)urea
()
Urea + phenethyl - 2-Hydroxy-2-phenylethyl
- 4-Methoxyphenyl
N/A Crystallographic data (Acta Cryst. E) Hydroxy group may enhance solubility; crystal structure resolved
1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio}phenyl}urea
()
Urea + pyridine-thioaryl - Chloro-CF$_3$-phenyl
- Pyridinylmethylthioaryl
N/A $ ^1 \text{H} $-NMR, $ ^13 \text{C} $-NMR Electron-withdrawing groups (Cl, CF$_3$) may enhance metabolic stability
1-((Adamantan-1-yl)methyl)-3-(2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethyl)urea (5b)
()
Urea + adamantane + furan-thioethyl - Adamantylmethyl
- Dimethylaminomethyl-furan-thioethyl
94 $ ^1 \text{H} $/$ ^13 \text{C} $-NMR, HRMS (406.2515 [M+H]$^+$) High yield; dimethylamino group may improve solubility and cellular uptake

Substituent Effects on Properties

  • Hydroxy vs.
  • Thiophene vs. Pyridine/Adamantane : Thiophene’s aromaticity and sulfur atom could improve π-stacking interactions or metabolic stability relative to pyridine () or adamantane () .

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